4-[(3-chlorophenyl)methyl]piperidin-4-ol
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Overview
Description
4-[(3-chlorophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 4-[(3-chlorophenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the basic nitrogen atom present in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)methyl]piperidin-4-ol typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(3-chlorophenyl)methyl]piperidin-4-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperidin-4-ol: Similar structure but with a different substitution pattern on the phenyl ring.
3-(4-chlorophenyl)piperidin-4-ol: Similar structure but with the chlorophenyl group attached at a different position on the piperidine ring.
Uniqueness
4-[(3-chlorophenyl)methyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1226037-33-7 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 |
InChI Key |
PKPWMGLMTRZDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Cl)O |
Purity |
95 |
Origin of Product |
United States |
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